![molecular formula C5H9NO2 B1585555 Nitrocyclopentane CAS No. 2562-38-1](/img/structure/B1585555.png)
Nitrocyclopentane
Overview
Description
Nitrocyclopentane is a chemical compound with the molecular formula C5H9NO2 . It is also known by other names such as Cyclopentane, nitro- .
Synthesis Analysis
The synthesis of Nitrocyclopentane involves nucleophilic substitution in nitroarenes, a fundamental process in organic chemistry widely used in research laboratories and industrial organic synthesis . The enzymatic mechanism for β-lactone formation has also received notable attention .
Molecular Structure Analysis
The molecular weight of Nitrocyclopentane is 115.1305 . The IUPAC Standard InChI is InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 . The structure is available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The strength of the C–NO2 bond and ring strain upon the formation of the intermolecular H-bonding interaction between HF and nitro group in Nitrocyclopentane has been studied . Thermodynamic analysis of reaction pathways and equilibrium yields for catalytic pyrolysis of naphtha has also been conducted .
Physical And Chemical Properties Analysis
Nitrocyclopentane has a boiling point of 180 °C and a density of 1.086 g/mL at 25 °C . The refractive index is 1.454 .
Scientific Research Applications
Chemical Research
Nitrocyclopentane is often used in chemical research due to its unique properties. It has a molecular weight of 115.1305 and its chemical formula is C5H9NO2 . It’s used in various experiments and chemical reactions to understand its properties and potential uses .
Industrial Applications
Nitrocyclopentane, like many other nitroalkanes, can be used in the production of pharmaceuticals, dyes, and other industrial chemicals . Its specific properties can make it useful in certain specialized industrial processes .
DNA Repair Studies
Nitrocyclopentane has been examined for its ability to induce DNA repair in rat hepatocytes . This could potentially have implications for understanding DNA repair mechanisms and developing treatments for diseases related to DNA damage .
Mutagenicity Studies
The nitronate of Nitrocyclopentane has been found to be mutagenic in Salmonella strains TA100 and TA102 . This suggests that it could be used in studies investigating mutagenicity and the effects of various substances on genetic material .
Spectroscopy
Nitrocyclopentane can be used in spectroscopy studies. Its electron ionization mass spectrum can be analyzed to gain insights into its structure and properties .
Educational Purposes
In educational settings, Nitrocyclopentane can be used to demonstrate various chemical reactions and principles. Its reactions with other substances can be used to illustrate concepts in organic chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
Nitrocyclopentane is a secondary nitroalkane The primary targets of Nitrocyclopentane are not well-documented in the literature
Mode of Action
A theoretical study suggests that the strength of the c–no2 bond and ring strain in nitrocyclopentane can be influenced by the formation of intermolecular h-bonding interaction . The C–NO2 bond length decreases with strengthening of the trigger bond, while the ring perimeter increases accompanied by weakening of ring strain upon the complex formation .
Biochemical Pathways
It’s worth noting that metabolomics can provide insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
It’s important to note that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
A theoretical study suggests that the analysis of electron density shifts shows that the c–c bond in the ring loses density while the c–no2 bond gains density, leading to the weakened ring strain and strengthened c–no2 bond . This could potentially reduce the explosive sensitivity of Nitrocyclopentane .
properties
IUPAC Name |
nitrocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZWOGCKKDSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180295 | |
Record name | Cyclopentane, nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrocyclopentane | |
CAS RN |
2562-38-1 | |
Record name | Nitrocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2562-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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